4'-Heptyl-4-biphenylcarbonitrile

Description

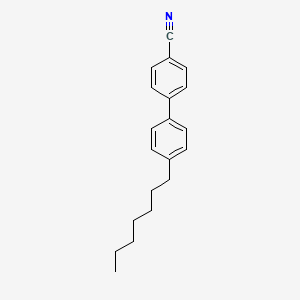

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-heptylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h8-15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOWXOZNUNZPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068280 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41122-71-8 | |

| Record name | 4′-Heptyl-4-cyanobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41122-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041122718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-heptyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Purity Assessment of 4 Heptyl 4 Biphenylcarbonitrile

Advanced Synthetic Routes for Biphenylcarbonitrile Derivatives

The creation of the core biphenyl (B1667301) structure is a foundational step in the synthesis of 7CB and related molecules. Modern organic chemistry offers several powerful methods to construct this C-C bond between two phenyl rings, with an increasing focus on efficiency and sustainability.

While traditional cross-coupling reactions catalyzed by transition metals like palladium are highly effective, there is a growing interest in "transition-metal-free" alternatives to reduce costs and eliminate potential metal contamination in the final product. rsc.org These advanced methods often rely on different activation strategies. Some approaches utilize strong bases to facilitate the coupling of aryl halides with other aromatic compounds. acs.org Other innovative techniques employ photochemical activation, where light initiates a radical-based reaction to form the desired biaryl linkage without the need for a metal catalyst. researchgate.net For instance, certain reactions can proceed via a proposed SN2-type mechanism with specific boronic acids acting as nucleophiles, offering a stereospecific pathway to coupled products without transition metals. acs.org These methods are particularly valuable in synthesizing materials for electronic applications where metal impurities can be detrimental.

The introduction of the heptyl group onto the biphenyl scaffold is a critical step that significantly influences the material's mesophase behavior. A classic and robust method for this transformation is the Friedel-Crafts alkylation. nih.gov This reaction typically involves reacting the biphenyl precursor with a heptyl-containing electrophile, such as a 1-haloheptane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.gov The catalyst polarizes the alkylating agent, facilitating the electrophilic attack on the aromatic ring to form the C-C bond. nih.gov Alternative strategies include reductive alkylation under Birch conditions, which involves the reaction of an anionic biphenyl intermediate with an alkyl halide. researchgate.net The choice of alkylation strategy depends on the specific starting materials and the need to control the position of substitution on the biphenyl ring.

The synthesis of 4'-heptyl-4-biphenylcarbonitrile is most commonly achieved through a multi-step process that combines a cross-coupling reaction to form the biphenyl core with reactions to introduce the nitrile and heptyl functional groups. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method for this purpose. rsc.orgyoutube.com

A representative synthetic pathway involves the palladium-catalyzed reaction between a boronic acid derivative and an aryl halide. For instance, 4-heptylphenylboronic acid can be coupled with 4-bromobenzonitrile. In this reaction, the palladium catalyst facilitates the transfer of the 4-heptylphenyl group from the boron atom to the carbon atom of the 4-bromobenzonitrile, displacing the bromine and forming the this compound product. rsc.orgnih.gov The reaction requires a base, such as potassium phosphate, to activate the boronic acid. nih.gov

Table 1: Overview of Synthetic Methodologies

| Reaction Type | Description | Key Reagents/Catalysts | Relevance to 7CB Synthesis |

| Suzuki-Miyaura Coupling | Forms the biphenyl C-C bond by coupling a boronic acid with an aryl halide. rsc.orgnih.gov | Palladium catalyst (e.g., Pd(dba)₂), Base (e.g., K₃PO₄) nih.gov | A primary method for constructing the core biphenyl structure. rsc.org |

| Friedel-Crafts Alkylation | Attaches the alkyl (heptyl) chain to the aromatic biphenyl ring. nih.gov | Lewis Acid (e.g., AlCl₃, FeCl₃), Alkyl Halide (e.g., 1-chloroheptane) nih.gov | Key for introducing the terminal heptyl group. |

| Transition-Metal-Free Coupling | Forms the biphenyl C-C bond without heavy metal catalysts, often using bases or light. acs.orgresearchgate.net | Strong bases, Photochemical initiators acs.orgresearchgate.net | An advanced, cleaner alternative to traditional coupling. |

| Cyanation | Introduction of the nitrile (-C≡N) group, often via nucleophilic substitution of a halide. | Copper(I) cyanide (CuCN) or other cyanide sources. | Essential for installing the polar cyano group. |

Methodologies for Purity Verification in Liquid Crystalline Compounds

The performance of a liquid crystal material is highly dependent on its purity. Even small amounts of impurities can significantly alter critical properties like the clearing point and viscosity. Therefore, rigorous purification and subsequent purity assessment are essential.

Spectroscopy provides invaluable information about the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the molecular structure. ¹H NMR shows distinct signals for the aromatic protons on the biphenyl core and the aliphatic protons of the heptyl chain, with integrations corresponding to the number of protons in each environment. youtube.com ¹³C NMR provides information on each unique carbon atom, including the characteristic signal for the nitrile carbon. researchgate.net NMR is also highly sensitive to impurities, which would present as extra, unassignable peaks in the spectrum. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to verify the presence of key functional groups. researchgate.net For 7CB, a strong, sharp absorption band is expected in the range of 2220-2230 cm⁻¹, which is characteristic of the C≡N (nitrile) stretch. Other significant peaks correspond to C-H stretching from the alkyl chain and aromatic rings. youtube.com

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio. For this compound (C₂₀H₂₃N), the molecular ion peak [M]⁺ would confirm its molecular weight of approximately 277.40 g/mol . sigmaaldrich.comsigmaaldrich.com The fragmentation pattern can also provide further structural confirmation. acs.org

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| IR Spectroscopy | Nitrile (C≡N) stretch | Strong, sharp peak around 2225 cm⁻¹ |

| Aromatic C-H stretch | Peaks > 3000 cm⁻¹ | |

| Aliphatic C-H stretch | Peaks < 3000 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z ≈ 277.4 |

| ¹H NMR | Aromatic Protons (8H) | Multiplets in the range of ~7.3-7.8 ppm |

| Heptyl Chain Protons (15H) | Signals in the range of ~0.8-2.7 ppm | |

| ¹³C NMR | Nitrile Carbon (-CN) | Signal around ~119-121 ppm |

| Aromatic Carbons | Multiple signals in the range of ~125-145 ppm | |

| Heptyl Chain Carbons | Multiple signals in the range of ~14-35 ppm |

Chromatography is the primary method for separating a compound from unreacted starting materials, byproducts, and other impurities, making it the gold standard for purity assessment. news-medical.net

Gas Chromatography (GC) : In GC, the sample is vaporized and passed through a column with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. jcu.edu.au GC is highly effective for volatile and thermally stable compounds like 7CB and can detect impurities at very low levels. Interestingly, liquid crystals themselves are often used as stationary phases in GC to achieve unique separations of isomers. nih.govlew.ro

Liquid Chromatography (LC) : High-Performance Liquid Chromatography (HPLC) is a powerful technique where the sample is dissolved in a liquid mobile phase and pumped under high pressure through a column with a solid stationary phase. news-medical.net Separation is based on the differential partitioning of components between the two phases. jcu.edu.au HPLC is extremely versatile and can be used for compounds that are not suitable for GC due to high boiling points or thermal instability. jcu.edu.au By comparing the area of the main product peak to the area of any impurity peaks, a quantitative measure of purity can be obtained.

Mesophase Behavior and Phase Transitions of 4 Heptyl 4 Biphenylcarbonitrile

Fundamental Principles of Liquid Crystalline Phases

Liquid crystals represent a unique state of matter that possesses properties intermediate between those of a conventional liquid and a solid crystal. ijres.org This state, also known as a mesophase, arises from the partial ordering of molecules. In the case of thermotropic liquid crystals like 7CB, these phases are observed as a function of temperature. ossila.com

Nematic and Smectic Mesophases

The most common types of liquid crystal phases are the nematic (N) and smectic (Sm) phases. ijres.org In the nematic phase , the elongated, rod-like molecules exhibit a long-range orientational order, meaning they tend to align along a common direction, referred to as the director. However, they lack any long-range positional order, allowing them to flow like a liquid. ijres.org 4'-Heptyl-4-biphenylcarbonitrile (7CB) is known to exhibit a nematic phase. ossila.comnii.ac.jp

The smectic phase , in contrast, displays a higher degree of order. In addition to long-range orientational order, the molecules are also arranged in layers. Within these layers, the molecules can have positional order (smectic B, C, etc.) or be disordered (smectic A). While 7CB itself does not exhibit a smectic phase, some longer-chain cyanobiphenyls do, and a smectic A phase can be induced in 7CB by mixing it with certain solvents like n-heptane. nii.ac.jp The smectic A phase in cyanobiphenyls often exhibits an interdigitated subtype (SmAd) due to the antiparallel pairing of molecules driven by dipole-dipole interactions. rsc.org

Anisotropy and Orientational Order in Liquid Crystals

A defining characteristic of liquid crystals is their anisotropy , meaning their physical properties are dependent on the direction of measurement. This anisotropy arises from the orientational order of the molecules. The degree of this order is quantified by the orientational order parameter (S) . In a perfectly ordered crystalline solid, S would be 1, while in a completely disordered isotropic liquid, S would be 0. In the nematic phase, S typically ranges from 0.3 to 0.7. aip.org The orientational order in 7CB has been a subject of numerous studies, often investigated through techniques like nuclear magnetic resonance (NMR) and by calculating an average-order parameter from thermodynamic data. aps.orgtandfonline.comresearchgate.net The orientational order of the nematic phase strengthens as the temperature decreases. aip.org

Experimental Characterization of Mesophase Transitions

The transitions between the crystalline, liquid crystalline, and isotropic phases of 7CB are characterized by specific temperatures and enthalpy changes. These transitions are typically weakly first-order. aps.org

Polarized Light Optical Microscopy (POM) for Texture Analysis

Polarized Light Optical Microscopy (POM) is a fundamental technique for identifying liquid crystal phases and observing their transitions. nasa.govwikipedia.orgevidentscientific.com When a liquid crystal sample is placed between crossed polarizers, the anisotropic nature of the material causes the plane of polarized light to rotate, resulting in the transmission of light and the appearance of characteristic textures. nasa.govmicroscopyu.com These textures are unique to each liquid crystal phase and can be used for their identification. For instance, the nematic phase of 7CB exhibits a characteristic schlieren or threaded texture. researchgate.net The transition from the crystalline solid to the nematic phase (melting point) and from the nematic phase to the isotropic liquid (clearing point) can be precisely determined by observing the changes in these textures upon heating or cooling.

Calorimetric Techniques for Transition Enthalpies and Temperatures

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions as a function of temperature. ijres.org By heating or cooling a sample of 7CB, DSC can accurately determine the temperatures of the crystal-to-nematic and nematic-to-isotropic transitions. ijres.org Furthermore, the area under the peaks in a DSC thermogram corresponds to the enthalpy change (ΔH) of the transition, providing quantitative information about the energy required for the phase change. ijres.orgaps.org Studies on 7CB have reported the enthalpy changes for both its melting and nematic-isotropic transitions. ijres.orgtandfonline.comresearchgate.net

Below is a table summarizing the transition temperatures and enthalpies for this compound (7CB) based on experimental data.

| Transition | Temperature (°C) | Enthalpy (J/g) |

| Crystal to Nematic | ~30.0 | - |

| Nematic to Isotropic | ~42.8 | ~2.6 |

Note: The exact values can vary slightly depending on the purity of the sample and the experimental conditions.

Influence of Molecular Structure on Mesophase Stability

The stability and type of mesophase exhibited by a compound are intrinsically linked to its molecular structure. nih.govnih.gov For the cyanobiphenyl series, including 7CB, several structural features play a crucial role.

The rigid biphenyl (B1667301) core provides the necessary structural anisotropy for the formation of liquid crystalline phases. The terminal cyano group (-CN) introduces a strong dipole moment, which leads to antiparallel correlations between molecules, influencing the packing and stability of the mesophases. rsc.org The length of the alkyl chain also has a significant impact. For shorter chain nCBs (n ≤ 7), only a nematic phase is observed. As the alkyl chain length increases (n ≥ 10), the smectic A phase becomes the dominant mesophase. nii.ac.jp The heptyl chain of 7CB is of an intermediate length that favors the formation of the nematic phase. Altering the molecular structure, for instance by introducing bulky terminal groups, can significantly affect the mesophase stability, often by suppressing or enhancing certain phases. rsc.org

Role of the Heptyl Chain Length

The length of the flexible alkyl chain plays a crucial role in determining the type of mesophase and the transition temperatures in the nCB series. aip.org The heptyl chain of 7CB is of an intermediate length within this series, and its influence is best understood by comparing it with its shorter and longer chain homologues.

Members of the nCB series with short alkyl chains (n ≤ 7) typically exhibit only a nematic phase. nii.ac.jp As the alkyl chain length increases, there is a tendency to introduce a more ordered smectic A (SmA) phase, where molecules are arranged in layers. For homologues with eight or more carbon atoms in the chain (like 8CB), both nematic and smectic A phases are observed. nii.ac.jp Those with very long chains (n ≥ 10) can exhibit solely a smectic A phase. nii.ac.jp

Therefore, 7CB, with its seven-carbon chain, is situated at a critical point in the series, exclusively showing a nematic phase, but being structurally close to compounds that exhibit smectic polymorphism. nii.ac.jp The addition of certain solvents, such as n-heptane, can induce a smectic A phase in 7CB, demonstrating the delicate energetic balance between nematic and smectic ordering that is governed by the chain length. nii.ac.jp

The length of the alkyl chain directly affects the nematic-isotropic transition temperature (TNI). An increase in chain length generally leads to a change in the thermal stability of the mesophases.

| Compound | Alkyl Chain | Melting Point (TC-N or C-SmA) (°C) | Smectic A - Nematic (TSmA-N) (°C) | Nematic - Isotropic (TN-I) (°C) | Mesophase(s) |

|---|---|---|---|---|---|

| 5CB (p-n-pentyl-p'-cyanobiphenyl) | C5H11 | 24 | - | 35.3 | Nematic ijres.orgsigmaaldrich.com |

| 7CB (this compound) | C7H15 | 30 | - | 42.8 | Nematic nii.ac.jp |

| 8CB (4'-Octyl-4-biphenylcarbonitrile) | C8H17 | 21.5 | 33.5 | 40.5 | Smectic A, Nematic sigmaaldrich.com |

This table presents a comparison of phase transition temperatures for different nCB homologues, illustrating the influence of the alkyl chain length on mesophase behavior.

Impact of the Biphenylcarbonitrile Core

The biphenylcarbonitrile core is the fundamental structural element responsible for the liquid crystalline properties of 7CB. This rigid, rod-like core provides the necessary molecular shape anisotropy that is a prerequisite for the formation of mesophases. researchgate.net The aromatic rings of the biphenyl group contribute to the stability of the nematic phase through intermolecular π-π stacking interactions.

A defining feature of this core is the terminal cyano (-C≡N) group. This group possesses a strong permanent dipole moment, which results in a large positive dielectric anisotropy for the molecule. researchgate.net This property is critical for applications in displays, as it allows the orientation of the liquid crystal molecules to be controlled by an external electric field. researchgate.net The dipole-dipole interactions originating from the cyano group significantly influence the intermolecular forces, enhancing the orientational order within the nematic phase.

The combination of the rigid core and the polar cyano group creates a molecule with a distinct charge distribution and shape. This structure favors the parallel alignment of molecules, which is characteristic of the nematic phase. aip.org The interaction between this rigid core and the flexible heptyl chain ultimately dictates the specific phase behavior and transition temperatures observed in 7CB. aip.orgnii.ac.jp

Advanced Spectroscopic and Microscopic Investigations

Spectroscopic Probes of Molecular Ordering and Dynamics

Spectroscopy is a powerful tool for elucidating the orientation and interactions of 7CB molecules in their various liquid crystalline phases. Techniques such as NMR, IR, and UV-Vis spectroscopy offer complementary information on molecular order, intermolecular forces, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Orientational Order

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for quantitatively determining the degree of long-range orientational order in liquid crystals like 7CB. mdpi.com By measuring anisotropic spin interactions, such as dipolar and quadrupolar couplings, which are not averaged out in the anisotropic liquid crystal environment, NMR can provide detailed information about molecular alignment. mdpi.com

Deuterium (B1214612) (²H) NMR is particularly powerful. By selectively replacing protons with deuterium atoms at specific positions on the 7CB molecule, the quadrupolar splitting in the ²H NMR spectrum can be measured. This splitting is directly proportional to the orientational order parameter, S, which describes the average orientation of the molecular long axis with respect to the liquid crystal director. Studies on related cyanobiphenyl dimers, such as CB7CB, have utilized ²H NMR to investigate the orientational order in both the standard nematic (N) and the more complex twist-bend nematic (NTB) phases. researchgate.netaps.org In such studies, the quadrupolar splittings provide a direct measure of the order parameter and its temperature dependence. researchgate.netaps.org For typical nematic liquid crystals, the order parameter S is a key metric, and its value can be determined with high precision from NMR data. tandfonline.com Although values for 7CB are less widely reported than for its shorter-chain homolog 5CB, the methodology remains a standard for characterizing its ordering. tandfonline.com

Table 1: Representative Orientational Order Parameters (S) for Liquid Crystals Determined by NMR Note: This table provides illustrative data for similar liquid crystals to demonstrate typical values, as specific comprehensive tables for 7CB are not readily available in the searched literature.

| Liquid Crystal System | Phase | Temperature (Reduced, T/TNI) | Order Parameter (S) | Reference |

|---|---|---|---|---|

| C14mimNO3 (Ionic LC) | Smectic A | N/A | ~0.20 - 0.35 | mdpi.com |

| CB7CB-d4 (Dimer) | Nematic | ~0.99 | ~0.4 | rsc.org |

| CB7CB-d4 (Dimer) | Twist-Bend Nematic | ~0.97 | ~0.5 | rsc.org |

Infrared (IR) Spectroscopy for Molecular Interactions

Infrared (IR) spectroscopy probes the vibrational modes of molecules. In the context of 7CB, it is used to study changes in intermolecular interactions that occur during phase transitions. The vibrational frequency of specific functional groups is sensitive to the local molecular environment.

The nitrile (-C≡N) stretching vibration, typically observed around 2200-2230 cm⁻¹, is a particularly useful probe in cyanobiphenyl liquid crystals. researchgate.net Changes in the position and shape of this absorption band can indicate shifts in the association of the polar cyano groups, which play a crucial role in the formation of the liquid crystal phases. For example, studies on the related liquid crystal mixture E7 (which contains 5CB, a close homolog of 7CB) use FTIR to monitor the nitrile peak, confirming the presence and interactions of the cyanobiphenyl components. researchgate.net Investigations of 4'-pentyl-4-cyanobiphenyl (5CB) have shown that the structure and conformational mobility are influenced by the liquid and liquid-crystal states, which can be tracked by IR spectroscopy. researchgate.net These analyses reveal how molecular packing and dipole-dipole interactions involving the cyano group change with temperature and phase.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. msu.edu For 7CB, the primary chromophore is the biphenylcarbonitrile core. The absorption of UV light promotes electrons from lower-energy molecular orbitals to higher-energy ones.

The key electronic transitions in 7CB are π → π* transitions associated with the conjugated π-electron system of the biphenyl (B1667301) rings. uzh.chlibretexts.org These transitions are typically strong and occur in the UV region. The position of the maximum absorbance (λmax) is sensitive to conjugation and molecular environment. Studies have shown that the UV-Vis absorbance of pure 7CB can be influenced by the introduction of nanomaterials, such as carbon quantum dots, which can induce quenching of photoluminescence and a reduction in absorbance at lower wavelengths. ossila.com The electronic transitions in molecules like 7CB are what give rise to their optical properties, which are fundamental to their use in display technologies. pharmatutor.org While specific λmax values for 7CB are often reported in the context of broader studies, the primary absorption is expected in the deep UV range, characteristic of the biphenyl system. ossila.comreddit.com

Table 2: General Characteristics of Electronic Transitions in 7CB

| Transition Type | Chromophore | Expected Wavelength Region | Characteristics |

|---|---|---|---|

| π → π | Biphenyl group | ~250-300 nm | Strong absorption, sensitive to conjugation and solvent polarity. libretexts.orgpharmatutor.org |

| n → π | Nitrile group (-C≡N) | Longer wavelength, often weak | Involves non-bonding electrons of the nitrogen atom; may be obscured by stronger π → π* transitions. libretexts.orgpharmatutor.org |

Advanced Microscopy for Microstructure and Defect Analysis

While spectroscopy reveals molecular-level properties, advanced microscopy techniques are essential for visualizing the supramolecular arrangement, surface topography, and chemical composition of 7CB, especially when integrated into devices.

High-Resolution Scanning Tunneling Microscopy (STM) for Organic Electronics

Scanning Tunneling Microscopy (STM) is a surface-imaging technique capable of achieving atomic resolution, making it ideal for studying the arrangement of organic molecules on conductive substrates. wikipedia.orgparksystems.com For applications in organic electronics, understanding how 7CB molecules self-assemble on surfaces like gold (Au) or silicon is crucial.

STM operates by scanning an atomically sharp conducting tip over a surface and measuring the quantum tunneling current between the tip and the sample. parksystems.com This current is highly sensitive to the tip-sample distance, allowing for the generation of a detailed topographic map of the surface. numberanalytics.com Studies on similar long-chain biphenyl molecules adsorbed on Au(111) surfaces have revealed how they form highly ordered self-assembled monolayers (SAMs). nih.gov STM images can distinguish individual molecules and show how they pack into specific lattice structures, sometimes forming complex Moiré patterns depending on the substrate and temperature. nih.gov Such studies provide invaluable data on molecular orientation, packing density, and the nature of surface defects, all of which influence the electronic properties of the molecular layer. ucdavis.eduresearchgate.net

3D Imaging using Cluster Ion Beams (e.g., SIMS, XPS) for Compositional Insight

Techniques like Secondary Ion Mass Spectrometry (SIMS) and X-ray Photoelectron Spectroscopy (XPS), when combined with cluster ion beam sputtering, offer powerful capabilities for 3D chemical imaging and compositional analysis. While specific studies employing these advanced 3D imaging methods on 7CB were not prominent in the search results, the principles of the techniques are directly applicable.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition and chemical states of atoms on a material's surface. For 7CB (C₂₀H₂₃N), XPS can identify the core-level signals of carbon, nitrogen, and any other elements present, providing insight into surface purity and chemical bonding.

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that uses a primary ion beam to sputter a surface, generating secondary ions that are analyzed by a mass spectrometer. This provides detailed molecular and elemental information about the outermost atomic layers.

When combined with a sputtering ion beam (especially a gentle cluster ion source to reduce damage to organic molecules), both techniques can perform depth profiling. By sequentially removing layers of material and acquiring spectra at each step, a 3D compositional map of a sample can be reconstructed. This would be invaluable for analyzing the structure of a liquid crystal display cell, for instance, to understand the distribution of 7CB molecules, alignment layers, and potential contaminants through the device thickness.

Theoretical and Computational Modeling of 4 Heptyl 4 Biphenylcarbonitrile Systems

Computational Chemistry Methods for Molecular Design and Interactions

Computational chemistry serves as a powerful tool for investigating the fundamental electronic and structural properties of 7CB. These methods enable researchers to probe molecular geometries, interaction energies, and electronic distributions that govern its bulk behavior.

Electronic structure calculations are critical for understanding the stability of different molecular conformations and the nature of intermolecular forces. Methods like the Hartree-Fock (HF) and post-HF methods are employed to approximate solutions to the Schrödinger equation for the molecule. For 7CB, geometry optimization is a primary step, often performed using both HF and Density Functional Theory (DFT) methods with specific basis sets like 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

Table 1: Computed Thermodynamic Properties of 7CB at Room Temperature

| Property | Value | Unit |

| Total Energy | -883.33 | Hartrees |

| Dipole Moment | 6.25 | Debye |

| Entropy | 164.54 | cal/mol·K |

| Enthalpy | 215.86 | kcal/mol |

| Gibbs Free Energy | 166.75 | kcal/mol |

This interactive table is based on data from computational studies of 7CB. researchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying liquid crystals like 7CB. nih.gov DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. nih.gov This approach bypasses the complexity of the many-body wavefunction, making it highly efficient for larger molecules. nih.gov

For 7CB, DFT calculations, particularly using hybrid functionals like B3LYP, are used to analyze the evolution of electron density, which is crucial for understanding reactivity and intermolecular interactions. researchgate.net Key applications include:

Molecular Electrostatic Potential (MEP): Mapping the MEP surface reveals the charge distribution and identifies regions prone to electrophilic or nucleophilic attack, explaining the strong dipole-dipole interactions driven by the cyano group.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting electronic transitions and charge transfer properties. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate excited-state properties and predict electronic absorption spectra, which are essential for understanding the optical characteristics of 7CB. nih.govresearchgate.net

Table 2: Key Concepts in DFT and Their Application to 7CB

| DFT Concept | Description | Relevance to 7CB |

| Hohenberg-Kohn Theorems | State that the ground-state electron density uniquely determines all ground-state properties. nih.gov | Provides the theoretical foundation for using electron density, a simpler quantity than the wavefunction, to model 7CB. |

| Kohn-Sham Equations | A practical method to implement DFT by mapping the interacting system onto a fictitious non-interacting system. nih.gov | Enables the calculation of molecular orbitals (HOMO, LUMO) and energies for a complex molecule like 7CB. |

| Exchange-Correlation Functional | Approximates the quantum mechanical effects of exchange and correlation. Functionals can be local (LDA), gradient-corrected (GGA), or hybrid. nih.gov | The choice of functional (e.g., B3LYP) is crucial for obtaining accurate predictions of 7CB's geometry, energy, and electronic properties. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. researchgate.net | Helps to understand the strong dipole moment of the cyano (-CN) group and its role in the liquid crystalline ordering. |

This interactive table summarizes fundamental DFT concepts and their applications.

Molecular Theories of Liquid Crystalline Behavior

To bridge the gap between molecular properties and the macroscopic behavior of liquid crystals, various molecular theories have been developed. These theories aim to explain the emergence of ordered phases (mesophases) from an isotropic liquid upon changes in temperature or concentration.

Molecular field theory, pioneered by Maier and Saupe, provides a fundamental framework for understanding the nematic-isotropic phase transition. The theory posits that the alignment of a single liquid crystal molecule is influenced by an average orienting field, or "molecular field," generated by all surrounding molecules. This field arises from anisotropic intermolecular interactions, primarily dispersion forces.

The theory successfully predicts the first-order nature of the nematic-isotropic transition and the temperature dependence of the orientational order parameter, S. For cyanobiphenyls like 7CB, the strong permanent dipole from the nitrile group adds significant complexity, requiring modifications to the original theory to account for dipole-dipole interactions and the tendency for molecules to form anti-parallel pairs.

While molecular field theory describes the static, bulk alignment, continuum theories describe the macroscopic elastic and viscous properties of the liquid crystal director field. The most prominent of these is the Leslie-Ericksen theory, which treats the liquid crystal as a continuous medium whose local orientation is described by a vector field, the director n . newton.ac.uk

This theory describes the energy cost associated with deforming the director field from its uniform alignment, using three fundamental elastic constants: splay (K₁), twist (K₂), and bend (K₃). The dynamics of the director field under the influence of external fields (electric or magnetic) and fluid flow are described by a set of coupled equations involving the Leslie viscosity coefficients. newton.ac.ukarxiv.org This framework is essential for modeling the behavior of 7CB in display devices, where electric fields are used to switch the director orientation. newton.ac.uk

Table 3: Leslie Viscosity Coefficients in Continuum Theory

| Coefficient | Description of Contribution to Viscous Stress |

| α₁ | Relates to the shear stress when the director is aligned with the flow gradient. |

| α₂ | Relates to the shear stress when the director is perpendicular to the flow and its gradient. |

| α₃ | Relates to the shear stress when the director is aligned with the flow direction. |

| α₄ | Isotropic viscosity contribution. |

| α₅ | Relates to the coupling between flow and director rotation. |

| α₆ | Relates to the coupling between flow and director rotation. |

This interactive table outlines the Leslie viscosity coefficients as defined in the Leslie-Ericksen continuum theory. newton.ac.uk

Simulation Techniques for Mesophase and Interfacial Phenomena

Computer simulations provide a numerical laboratory to test theoretical models and explore complex phenomena that are difficult to access experimentally. Techniques like Molecular Dynamics (MD) and Monte Carlo (MC) simulations are widely used to study the behavior of 7CB at the atomic level.

MD simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to observe the time evolution of molecular positions and orientations. This is particularly useful for studying:

Phase Transitions: By simulating the system at different temperatures, one can observe the spontaneous formation of nematic or smectic phases from the isotropic liquid, providing insight into the transition mechanisms.

Molecular Dynamics: Techniques like nuclear magnetic resonance (NMR) relaxometry can be combined with MD simulations to study dynamic processes such as molecular rotation and diffusion within different mesophases. nih.gov

Interfacial Phenomena: Simulations are crucial for understanding the behavior of 7CB at interfaces with other materials. This includes the alignment of 7CB molecules on treated surfaces, which is fundamental to LCD technology, and the interaction with dispersed nanoparticles or solutes. ossila.com For instance, simulations can model how 7CB molecules act as a template to control the crystal growth orientation of materials like perovskites for solar cell applications or to align carbon nanotubes. ossila.comnih.gov

These simulations rely on accurate force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic coordinates. These force fields are often developed and validated using data from the quantum chemical calculations described in section 5.1.

Monte Carlo Simulations for Conformational Distributions and Interfacial Interactions

Monte Carlo (MC) simulations are a powerful computational tool used to study the statistical mechanics of complex systems, such as the liquid crystal phases of 7CB. By employing the Debye-Hückel pair potential, MC simulations have been utilized to examine the collective interactions between charged particles within a system. nih.gov These simulations have revealed that for systems with a sufficient number of charges per particle and a high particle volume fraction, the long-range electrostatic repulsion can lead to an effective attractive interaction between identical charged particles due to many-body effects. nih.gov This phenomenon results in the formation of various structures, including disordered liquid-like, ordered crystal-like, and mixed-phase systems, with the final structure being dependent on the volume fraction, particle charge, and electrolyte concentration. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a deterministic approach to understanding the time-dependent behavior of molecular systems. For cyanobiphenyl-based liquid crystals like 7CB, MD simulations have been instrumental in exploring the influence of molecular modifications, such as selective deuteration, on their dynamic properties, mesophase behavior, and electrical characteristics. mdpi.com By simulating the motions of individual atoms over time, MD can elucidate local dynamic processes that are not always apparent in experimental data, which often provide averaged properties. mdpi.com These simulations can reveal how changes in molecular structure affect collective motions, which are dependent on molecular size, shape, viscosity, temperature, and intermolecular interactions. mdpi.com

Modeling of Hybrid Systems Involving 4'-Heptyl-4-biphenylcarbonitrile

The integration of 7CB with various nanomaterials to create hybrid systems has opened new avenues for advanced materials with tailored properties. Computational modeling plays a crucial role in understanding the interactions within these complex systems.

Interactions with Nanoparticles (e.g., Carbon Quantum Dots, Carbon Nanotubes, Metal Ferrite (B1171679) Nanoparticles)

The interaction of 7CB with nanoparticles is a burgeoning area of research. For instance, the dispersion of zinc ferrite (ZnFe2O4) nanoparticles into a 7CB matrix has been shown to quench photoluminescence and reduce UV-Vis absorbance at lower wavelengths. researchgate.net

Carbon Quantum Dots (CQDs): The interaction between gelatin-derived CQDs and proteins has been studied to understand their biological effects. nih.gov These studies show that CQDs can cause a partial unfolding of proteins, as indicated by a red-shift in fluorescence emission. nih.gov This unfolding is attributed to the exposure of previously buried amino acid residues, such as tryptophan, to the solvent. nih.gov

Metal Ferrite Nanoparticles: The dispersion of zinc ferrite nanoparticles in 7CB has been observed to alter the optical and electrical properties of the liquid crystal. researchgate.net Specifically, the presence of these nanoparticles leads to a quenching of photoluminescence and a decrease in UV-Vis absorbance. researchgate.net

The following table summarizes the observed effects of nanoparticle dispersion in 7CB:

| Nanoparticle Type | Host Material | Observed Effects |

| Zinc Ferrite (ZnFe2O4) | This compound (7CB) | Quenching of photoluminescence, reduced UV-Vis absorbance. researchgate.net |

| Carbon Nanotubes (CNT) | Liquid Crystalline Polyimide | Enhanced thermal conductivity through alignment. researchgate.net |

Surface Anchoring and Interfacial Phenomena in Devices

The alignment of liquid crystal molecules at a surface, known as surface anchoring, is a critical factor in the performance of liquid crystal devices. While direct computational studies on the surface anchoring of 7CB are not extensively detailed in the provided results, the principles of interfacial interactions are fundamental. The behavior of nanoparticles at fluid-fluid interfaces, for example, is governed by a reduction in the contact area between the two phases, leading to a decrease in the total free energy of the system. mdpi.com The attachment energy of a nanoparticle to an interface is proportional to the square of its radius, meaning larger particles are more strongly anchored. mdpi.com

The study of hybrid systems, such as those combining nanoparticles and hydrogels, provides analogous insights into interfacial phenomena. nih.govnih.gov These systems leverage the distinct properties of each component to achieve enhanced functionalities, such as controlled drug release and improved biocompatibility. nih.govnih.gov The methods of creating these hybrid systems, including blending precursors before or after cross-linking, influence the distribution and potential leakage of nanoparticles from the matrix. nih.gov

Advanced Applications and Functionalization of 4 Heptyl 4 Biphenylcarbonitrile in Emerging Technologies

Role in Organic Electronic and Photovoltaic Devices

The application of 7CB in organic electronics stems from its nature as a thermotropic liquid crystal belonging to the cyanobiphenyl family. ossila.com This class of materials is noted for its dielectric anisotropy, a crucial property for use in electro-optical devices.

Recent research has demonstrated the potential of 4'-Heptyl-4-biphenylcarbonitrile to significantly enhance the performance and stability of perovskite solar cells (PSCs). ossila.com When incorporated into PSCs, the 7CB molecules can interact with lead(II) iodide (PbI2), a common precursor in perovskite synthesis. This interaction helps to control the crystal growth orientation, leading to the formation of fine and well-oriented perovskite domains. ossila.com

Table 1: Performance Enhancement of Perovskite Solar Cells with 7CB

| Parameter | Pristine Device | 7CB-based Device |

|---|---|---|

| Power Conversion Efficiency (PCE) | 17.14% | 20.19% |

| Fill Factor (FF) | < 80% | > 80% |

While direct, extensive research on the specific application of this compound in OLEDs is not as widely documented as its role in PSCs, its properties as a liquid crystal are relevant. The alignment and charge transport characteristics of liquid crystals are being explored to improve the efficiency and performance of OLEDs. The ability of liquid crystals to form ordered layers can potentially enhance charge injection and transport, as well as control the polarization of emitted light. The cyanobiphenyl family, to which 7CB belongs, is a key area of investigation in this field.

Integration in Sensing and Chemoresponsive Materials

The sensitivity of the liquid crystalline state to external stimuli, including the presence of chemical analytes, makes this compound a valuable component in the design of advanced sensors.

The orientation of liquid crystal molecules, including 7CB, can be readily disturbed by the introduction of chemical species, leading to a detectable optical response. This principle is fundamental to the design of chemically responsive liquid crystals. For instance, the introduction of certain molecules can alter the anchoring of the liquid crystal at a surface, causing a transition between different alignment states (e.g., from planar to homeotropic), which is easily visualized through a change in birefringence. Research on related cyanobiphenyls, such as 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), has shown that the addition of analytes like 4-cyano-4'-biphenylcarboxylic acid can induce such orientational transitions on chemically functionalized surfaces. nih.gov

Leveraging the principles of chemoresponsive liquid crystals, 7CB can be integrated into sensor platforms for the detection of a wide array of chemical and biological agents. The high sensitivity of the liquid crystal's alignment to surface interactions allows for the development of label-free detection methods. When a target analyte binds to a functionalized surface in contact with the liquid crystal, it disrupts the molecular ordering of the 7CB, generating a signal. This approach has been explored for detecting various substances, from small organic molecules to complex biological entities. The inherent amplification of molecular binding events into a macroscopic optical signal is a key advantage of these sensor types.

Development of Liquid Crystalline Composites and Blends

To further tailor and enhance its properties, this compound is often used in composites and blends with other materials, such as nanoparticles and polymers.

The dielectric properties of 7CB can be significantly altered by the inclusion of multiwalled carbon nanotubes into the liquid crystal matrix. ossila.com Similarly, dispersing carbon quantum dots in a 7CB host matrix has been shown to quench photoluminescence and reduce UV-Vis absorbance at lower wavelengths. ossila.com

In another example of composite development, research has been conducted on doping cyanobiphenyl liquid crystals with gold nanoparticles. Studies on a related compound, 4'-hexyl-4-biphenylcarbonitrile (6CB), showed that doping with low concentrations of gold nanoparticles increased the dielectric anisotropy without significantly affecting other key properties like switching voltage and the nematic-isotropic transition temperature. researchwithrutgers.com Such composites are explored for their potential in advanced electro-optical applications.

Furthermore, 7CB is a component in polymer-dispersed liquid crystal (PDLC) materials. tradeindia.com These composites consist of liquid crystal droplets dispersed within a polymer matrix and are used in applications such as smart windows and privacy glass, where the scattering of light can be controlled by an applied electric field.

Exploration in Non-Display Optoelectronic Applications

The responsiveness of 7CB to electric fields is being leveraged in a variety of non-display optoelectronic devices that require precise control over light and electromagnetic waves.

The tunable dielectric properties of cyanobiphenyl-based liquid crystals make them suitable candidates for radio frequency (RF) and microwave devices such as phase shifters. google.com A phase shifter alters the phase of an electromagnetic wave propagating through it. In a liquid crystal-based device, applying a voltage changes the orientation of the LC molecules, which in turn changes the dielectric constant of the material. This change in the dielectric environment alters the propagation speed of the wave, thereby inducing a phase shift. google.com Nanoparticle-enhanced cyanobiphenyl liquid crystals are being developed to increase the phase shift per applied voltage, which can lead to smaller and higher-performance RF devices. google.com

Furthermore, composites of 7CB have been shown to exhibit memory effects. While pure 7CB shows very little memory, dispersing nanoparticles can induce a noticeable memory effect. google.com In systems containing zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles, a pronounced memory effect is observed, particularly at a concentration of 0.3 wt%. google.com This means the material retains some of its field-induced orientation even after the external electric field is removed, a property that could be exploited in the development of liquid crystal-based memory devices.

Non-linear optical (NLO) phenomena occur when intense light, typically from a laser, interacts with a material, causing a non-linear response. One such effect is Third-Harmonic Generation (THG), where the material generates light at three times the frequency (and one-third the wavelength) of the incident light. numberanalytics.com This process relies on the third-order non-linear susceptibility (χ⁽³⁾) of the material. numberanalytics.commsu.ru

Materials with high NLO coefficients are essential for applications in frequency conversion, optical switching, and advanced imaging. numberanalytics.com While the NLO properties of many materials are actively being investigated, specific, quantitative data for the non-linear coefficients of this compound are not widely reported in the surveyed literature. However, the unique molecular structure and electronic properties of liquid crystals make them a subject of interest for NLO applications. The development of NLO devices based on liquid crystals like 7CB continues to be an area of scientific exploration.

Future Directions and Research Challenges

Exploring Novel Functionalization Strategies

The functionalization of the basic 4'-Heptyl-4-biphenylcarbonitrile structure is a primary avenue for tailoring its properties for specific applications. Research is focused on both covalent modifications to the molecule itself and the non-covalent introduction of nanomaterials to create advanced composite systems.

One promising strategy involves the dispersion of nanoparticles, such as carbon quantum dots (CQDs) or gold nanoparticles, into the 7CB host matrix. ossila.com This approach can significantly alter the electro-optical and dielectric properties of the liquid crystal. For instance, studies have shown that dispersing CQDs in 7CB can quench photoluminescence and change the material's absorbance of UV light. ossila.com Similarly, doping with multiwalled carbon nanotubes has been demonstrated to cause significant changes in the dielectric properties of the 7CB matrix. ossila.com

Future research will likely explore the introduction of more complex functional groups to the biphenyl (B1667301) core or the heptyl chain to create photo-responsive, chiral, or bioactive LC systems.

Advanced Characterization Techniques for Complex Systems

As research delves into more complex LC systems, such as 7CB-nanoparticle composites or 7CB at biological interfaces, the need for advanced characterization techniques becomes paramount. While traditional methods like Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and standard spectroscopic techniques remain essential, they are being supplemented by more advanced methods to probe the intricate structures and dynamics of these systems.

A review of characterization techniques highlights the power of combining multiple methods. researchgate.net Techniques such as X-ray Diffraction (XRD), including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are crucial for determining the detailed microphase structures and molecular arrangements. researchgate.net Transmission Electron Microscopy (TEM) provides direct visualization of nanoparticle dispersion within the LC matrix, while Dynamic Mechanical Analysis (DMA) can probe the viscoelastic properties of the composite material. researchgate.net

For dynamic systems, techniques capable of providing temporal and spatial resolution are critical. The development of LC-based sensors, for example, relies on detecting subtle reorientations of the LC molecules in response to external stimuli, which can be monitored through changes in optical birefringence. mdpi.com Future challenges lie in developing in-situ and real-time characterization methods to observe molecular interactions and phase transitions as they happen, providing a deeper understanding of the mechanisms that govern the behavior of these complex fluids.

Interactive Table 1: Characterization Techniques for 7CB-based Systems

| Technique | Information Obtained | Application to Complex 7CB Systems |

|---|---|---|

| Polarized Optical Microscopy (POM) | Identification of LC phases (nematic, smectic) and defect textures. | Visualizing the influence of dopants or surface interactions on the bulk alignment of 7CB. |

| Differential Scanning Calorimetry (DSC) | Measurement of transition temperatures and enthalpies (e.g., crystal-nematic, nematic-isotropic). | Determining how additives like nanoparticles alter the phase transition behavior of 7CB. researchgate.net |

| X-ray Diffraction (XRD) | Determination of molecular packing and layer spacing in ordered phases. | Characterizing the structure of nanoparticle-induced local ordering or smectic phases. researchgate.net |

| Dielectric Spectroscopy | Measurement of dielectric permittivity and loss as a function of frequency. | Probing the rotational dynamics of 7CB molecules and the influence of conductive or polar dopants. ossila.com |

| Fluorescence Spectroscopy | Analysis of molecular environment and interactions through emission properties. | Studying the quenching effects and dispersion state of fluorescent nanoparticles within the 7CB matrix. ossila.com |

Multiscale Computational Modeling of Dynamic Phenomena

Computational modeling is an indispensable tool for understanding the link between molecular properties and the macroscopic behavior of liquid crystals. For a molecule like 7CB, multiscale modeling, which connects simulations at different length and time scales, is particularly powerful. researchgate.net This approach allows researchers to predict and explain dynamic phenomena that are often difficult to probe experimentally.

The process inherently assumes that the governing mechanisms at a finer scale are better understood and give rise to emergent properties at a coarser scale. researchgate.net A typical multiscale approach for 7CB might involve:

Atomistic/Molecular Dynamics (MD) Simulations: At the finest scale, MD simulations model the interactions between individual 7CB molecules. This can be used to calculate fundamental parameters like rotational viscosity and elastic constants.

Coarse-Grained Models: To study larger systems and longer timescales, groups of atoms or even entire 7CB molecules are represented as single "beads." This allows for the simulation of phenomena like phase transitions and the formation of topological defects.

Continuum Modeling: At the macroscopic scale, the liquid crystal is treated as a continuous medium described by a director field. This level of modeling is used to simulate the performance of entire devices, such as the switching dynamics of an LCD pixel.

The primary challenge in multiscale modeling is ensuring a seamless "handshake" between the different scales, where parameters calculated at a finer scale are accurately passed to the next, coarser level. researchgate.net Developing more efficient algorithms and leveraging increased computing power will be crucial for modeling the increasingly complex LC systems being designed, such as those involving chemical reactions or interactions with complex biological surfaces. researchgate.net

Development of Sustainable and Environmentally Benign LC Materials

The production of liquid crystals, including cyanobiphenyls, has traditionally involved multi-step syntheses that often require hazardous solvents and expensive, toxic catalysts. chemeurope.comuni-halle.de A significant future challenge is the development of greener, more sustainable manufacturing processes.

Recent breakthroughs have demonstrated a more efficient and environmentally friendly approach to producing liquid crystals. chemeurope.comsciencedaily.com Researchers at Martin Luther University Halle-Wittenberg, in collaboration with teams in India and Egypt, have developed a new process based on a multicomponent reaction. uni-halle.de This strategy combines several reaction steps, eliminating the need for many intermediate stages and the associated waste. uni-halle.de

Key advantages of this green chemistry approach include:

Reduced Solvent Use: The process avoids many of the environmentally harmful solvents traditionally used. chemeurope.com

High Yield: The new method achieves yields of approximately 90%, meaning less raw material is wasted. uni-halle.de

Energy Efficiency: The streamlined process is faster and more energy-efficient than conventional methods. chemeurope.comsciencedaily.com

Cheaper Catalysts: It relies on less expensive catalysts, reducing production costs. uni-halle.de

The liquid crystals produced via this method exhibit the desired nematic phase at room temperature, making them suitable for display applications. chemeurope.comsciencedaily.com While implementing this technology on an industrial scale would require modifications to existing manufacturing plants, the growing consumer demand for sustainable products may provide the necessary incentive for adoption. uni-halle.de Future research will focus on expanding this methodology to a wider range of LC molecules and further exploring bio-based starting materials to create a truly sustainable life cycle for liquid crystal materials. researchgate.net

Interactive Table 2: Comparison of LC Synthesis Methods

| Feature | Conventional Synthesis | Green Multicomponent Synthesis |

|---|---|---|

| Process | Multiple, sequential reaction steps. | Combines several steps into one reaction. uni-halle.de |

| Solvents | Often requires various hazardous solvents. chemeurope.com | Designed to avoid environmentally harmful solvents. chemeurope.com |

| Catalysts | Frequently relies on expensive and/or toxic catalysts. uni-halle.de | Uses cheaper, more benign catalysts. uni-halle.de |

| Yield | Variable, with waste generated at each step. | High, with reported yields around 90%. uni-halle.de |

| Energy & Time | More energy-intensive and time-consuming. | Faster and more energy-efficient. sciencedaily.com |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4'-heptyl-4-biphenylcarbonitrile, and how can purity be optimized?

- Methodology : The compound is typically synthesized via cross-coupling reactions between aryl halides and cyano-substituted aromatic precursors. For example, a Suzuki-Miyaura coupling using palladium catalysts can link 4-cyanophenylboronic acid with a heptyl-substituted aryl halide . Purity optimization involves column chromatography (silica gel) followed by recrystallization in ethanol or hexane, monitored by HPLC (>98% purity) .

Q. How do structural variations (e.g., alkyl chain length) affect the phase behavior of biphenylcarbonitrile derivatives?

- Methodology : Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are used to analyze phase transitions. For this compound, the crystal-to-nematic transition occurs at 15°C, and melting at 36°C. Longer alkyl chains (e.g., nonyloxy derivatives) exhibit higher nematic-isotropic transition temperatures due to increased van der Waals interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR confirm the biphenyl backbone and heptyl chain integration (e.g., δ 2.55 ppm for methylene protons adjacent to the biphenyl group) .

- FTIR : Peaks at ~2225 cm confirm the nitrile group .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (CHN, m/z 277.18) .

Advanced Research Questions

Q. How does this compound interact with nanoparticle dispersions, and what are the implications for optoelectronic devices?

- Methodology : Studies using zinc ferrite nanoparticles dispersed in 7CB (a common abbreviation for this compound) reveal altered zeta potential and fluorescence properties. Time-resolved fluorescence spectroscopy shows enhanced charge transfer kinetics, suggesting utility in liquid crystal displays (LCDs) with improved switching speeds . XRD and TEM are used to correlate nanoparticle alignment with electro-optical responses .

Q. What experimental strategies resolve contradictions in thermoresponsive behavior when blending this compound with block copolymers?

- Methodology : Ternary systems with epoxy resins and poly(styrene- block-ethylene oxide) (PSEO) are analyzed via atomic force microscopy (AFM) and small-angle X-ray scattering (SAXS). Morphological discrepancies (e.g., micellar vs. lamellar structures) are linked to PSEO molecular weight and HOBC (4'-hexyloxy analog) content. Thermal gradients and electric fields are applied to modulate phase separation dynamics, with DSC confirming glass transition shifts .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?

- Methodology : Accelerated degradation studies under UV irradiation (λ = 254 nm) in aqueous solutions identify photolytic by-products via GC-MS. Major products include 4-biphenylcarboxylic acid and heptanal, suggesting C-N bond cleavage. Biodegradation assays with Pseudomonas spp. show limited mineralization (<15% over 30 days), prompting exploration of advanced oxidation processes (AOPs) like Fenton’s reagent for remediation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.